molecular formula C21H14Cl2N4OS2 B1225380 N-(3,5-dichlorophenyl)-2-[4-(2-phenylthiazol-4-yl)pyrimidin-2-yl]sulfanyl-acetamide

N-(3,5-dichlorophenyl)-2-[4-(2-phenylthiazol-4-yl)pyrimidin-2-yl]sulfanyl-acetamide

Cat. No. B1225380
M. Wt: 473.4 g/mol
InChI Key: LILOEJREEQFTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dichlorophenyl)-2-[4-(2-phenyl-1,3-thiazol-4-yl)pyrimidin-2-yl]sulfanylacetamide is an anilide. It has a role as an anticoronaviral agent.

Scientific Research Applications

  • Vibrational Spectroscopy and Antiviral Activity : A study by Mary et al. (2022) characterized a similar antiviral molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, using vibrational spectroscopy. They employed Raman and Fourier transform infrared spectroscopy to understand the molecular structure and interactions. The study also involved in-silico docking to show inhibition activity against viruses (Mary et al., 2022).

  • Crystal Structures and Molecular Conformations : Research by Subasri et al. (2017) provided insight into the crystal structures of related compounds. Their study focused on the molecular conformation, showing how the pyrimidine ring inclines relative to the benzene ring, which is crucial for understanding the molecule's interaction properties (Subasri et al., 2017).

  • Antitumor Activity of Derivatives : Hafez and El-Gazzar (2017) synthesized a series of derivatives of a similar molecule, demonstrating potent anticancer activity against various human cancer cell lines. This study highlights the potential of these compounds in cancer therapy (Hafez & El-Gazzar, 2017).

  • Molecular Docking and Pharmacokinetics : Mary et al. (2020) analyzed a novel antiviral active molecule closely related to the one . They used molecular docking to investigate its antiviral potency, particularly against SARS-CoV-2, and explored its pharmacokinetic properties (Mary et al., 2020).

  • Antimicrobial Activity : Mistry et al. (2009) explored the antimicrobial activity of similar compounds, suggesting their potential use in treating infections caused by various microorganisms (Mistry et al., 2009).

properties

Product Name

N-(3,5-dichlorophenyl)-2-[4-(2-phenylthiazol-4-yl)pyrimidin-2-yl]sulfanyl-acetamide

Molecular Formula

C21H14Cl2N4OS2

Molecular Weight

473.4 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[4-(2-phenyl-1,3-thiazol-4-yl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H14Cl2N4OS2/c22-14-8-15(23)10-16(9-14)25-19(28)12-30-21-24-7-6-17(27-21)18-11-29-20(26-18)13-4-2-1-3-5-13/h1-11H,12H2,(H,25,28)

InChI Key

LILOEJREEQFTPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=NC(=NC=C3)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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